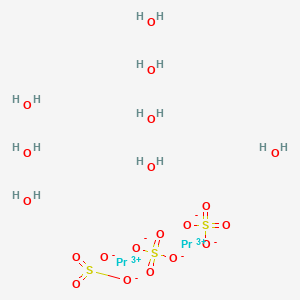
Thulium sulfide (Tm2S3)
Übersicht
Beschreibung
Synthesis Analysis
Thulium sulfide (Tm2S3) can be synthesized through the reaction of thulium and sulfur in sealed silica containers at elevated temperatures, around 850°C, for several days. The presence of NaCl as a flux aids in the formation of single-crystal sesquisulfides. This method yields yellow needles of F-Tm2S3 with a monoclinic structure, demonstrating the complex coordination environment of Tm3+ ions in the compound (Schleid & Lissner, 1992).
Molecular Structure Analysis
The molecular structure of Thulium sulfide (Tm2S3) is characterized by its monoclinic P21/m space group with four crystallographically independent Tm3+ ions. These ions are found in a mix of distorted octahedral, monocapped, and bicapped trigonal prismatic coordination of S2− ions. This diverse coordination environment is unique among sesquisulfides, offering insights into the electronic and structural flexibility of Tm2S3 (Schleid & Lissner, 1992).
Chemical Reactions and Properties
Thulium sulfide participates in various chemical reactions due to its reactive sulfide ions and the versatile oxidation states of thulium. Charge transfer studies have shown a slight electron transfer from Thulium to sulfur, indicating a stable trivalent state of thulium in Tm2S3. This charge transfer contributes to the compound's electrical and optical properties, making it a subject of interest for material science research (Ariponnammal, Arulmalar, & Divya, 2018).
Wissenschaftliche Forschungsanwendungen
Transparent Ceramics
Thulium sulfide (Tm2S3) has been utilized in the fabrication of polycrystalline transparent Tm2O3 ceramics. These ceramics are produced using a chemical precipitation route combined with vacuum sintering techniques. A significant application of these ceramics is in optical devices due to their good optical quality and transparency in the middle infrared spectral region. The ceramics exhibit in-line transmittances of about 71% at 880 nm and 76% in partial middle infrared spectral regions, making them suitable for various optical applications (Wang et al., 2020).
Thin Film Deposition
Tm2S3 has been incorporated into thin films of thulium-active ZnS deposited on ITO-coated glass substrates. These films are created using a low-pressure vertical metalorganic chemical vapor deposition (MOCVD) system. The thin films of ZnS: Tm have been studied for their elemental composition, surface morphologies, and depth profiles. These films are primarily used for their optical properties, characterized by photoluminescence (PL), making them suitable for applications in optoelectronic devices (Hsu, 2000).
Optical and Electro-catalytic Studies
Nanostructured thulium oxide (Tm2O3), derived from Tm2S3, has been explored for its optical properties and potential applications in electro-oxidation of ascorbic acid (AA). These studies are crucial for developing new strategies and platforms for rare earth metal oxide materials in electrochemistry and bioelectronics (Singh et al., 2013).
Pulsed Fiber Laser Generation
Thulium oxide film, which can be derived from Tm2S3, has been demonstrated to function as a passive saturable absorber (SA) for stable pulse generation in the 1.55-µm region. This application is significant in the field of fiber lasers and optical communications, where controlled pulse generation is crucial (Adzimnuddin et al., 2020).
Electrochemical Behavior and Alloy Formation
The electrochemical behavior of TmCl3 solutions, derived from Tm2S3, in molten chlorides has been studied for its potential in the formation of Tm–Al alloys. This research is foundational in understanding the electrocrystallization of thulium and its applications in various electrochemical processes (Castrillejo et al., 2009).
Eigenschaften
IUPAC Name |
thulium(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3S.2Tm/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSQSQKQZKJEGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Tm+3].[Tm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S3Tm2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923919 | |
| Record name | Thulium sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thulium sulfide (Tm2S3) | |
CAS RN |
12166-30-2 | |
| Record name | Thulium sulfide (Tm2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012166302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thulium sulfide (Tm2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thulium sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dithulium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)




![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)


